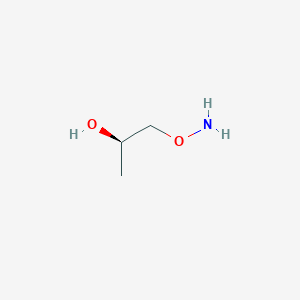
4-(Bromomethyl)-3-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Development in Active Drug Substance Production
4-(Bromomethyl)-3-fluorobenzaldehyde has been utilized in the production of active drug substances, like API AMG 369. The presence of regioisomer impurities in this compound posed significant challenges in the API synthetic route development. Analytical development using gas chromatography methods was essential for controlling the purity of both the starting material and the final drug substance, given the potential genotoxicity of these impurities (Shen et al., 2016).
Synthesis of Organic Compounds
The synthesis of various organic compounds, such as Methyl 4-Bromo-2-methoxybenzoate, has involved the use of this compound. This process typically includes steps like bromination, hydrolysis, cyanidation, and esterification, demonstrating the compound's versatility in organic synthesis (Chen Bing-he, 2008).
Exploration in Chemical Synthesis Techniques
Research has been conducted to improve the synthesis of related compounds, such as 4-fluorobenzaldehyde, through methods like halogen-exchange fluorination reactions. This highlights the broader research interest in optimizing the synthesis techniques of fluorinated benzaldehyde derivatives (Yoshida & Kimura, 1989).
Characterization and Analysis
Studies have been conducted to characterize and analyze similar compounds, like 4-chloro-3-fluorobenzaldehyde, using techniques such as X-ray diffraction, FT-IR, and Raman spectroscopy. This research helps in understanding the conformational isomerism and molecular structure of such compounds, which can be relevant to the study of this compound (Parlak et al., 2014).
Development of New Pharmaceuticals
The compound has been used in the development of new pharmaceuticals, such as the synthesis of thiazolidin-4-one derivatives with potential antioxidant activity. This illustrates its role in the creation of new medicinal compounds (El Nezhawy et al., 2009).
Research in Molecular Structure
There have been studies focusing on the molecular structure of related compounds, like 4-fluorobenzaldehyde. These studies, involving methods like gas electron diffraction and microwave spectroscopy, contribute to a deeper understanding of the molecular behavior and properties of such compounds, which could be extrapolated to this compound (Samdal et al., 1997).
作用機序
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it’s plausible that the compound could interact with organoboron reagents and palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-(Bromomethyl)-3-fluorobenzaldehyde may participate in two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the bromomethyl group of the compound, resulting in an organopalladium complex . Then, in transmetalation, an organoboron reagent transfers an organic group to this complex . The result is a new carbon–carbon bond between the organic groups of the this compound and the organoboron reagent .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be involved in synthetic pathways for creating complex organic molecules . These reactions are widely used in organic chemistry for the synthesis of various biologically active compounds .
Result of Action
The primary result of this compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of complex organic molecules, which may have various biological or pharmacological effects depending on their structure .
Action Environment
The action of this compound in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence and concentration of the palladium catalyst and the organoboron reagent, the temperature and pH of the reaction environment, and the solvent used . These factors can affect the efficiency and selectivity of the reaction .
特性
IUPAC Name |
4-(bromomethyl)-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOAOEVJEOBIIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
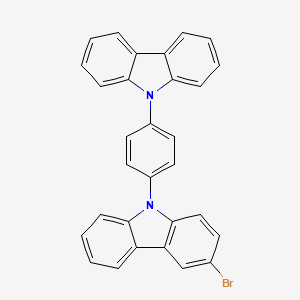
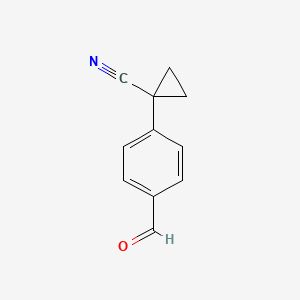
![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)
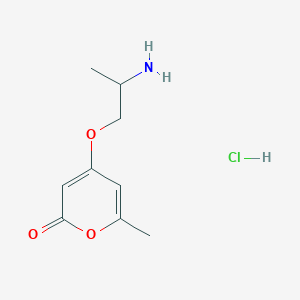




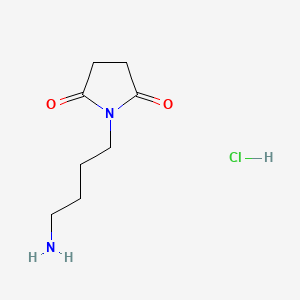
![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
